1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
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Overview
Description
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is a chemical compound with the molecular formula C9H7BrO3. It is known for its unique structure, which includes a bromine atom attached to a benzo[d][1,3]dioxole ring, and an ethanone group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary targets of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, the impact on related biochemical pathways can be better understood.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of an ethanone group. One common method involves the reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst to form 7-bromobenzo[d][1,3]dioxole. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzo[d][1,3]dioxole derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(7-Chlorobenzo[d][1,3]dioxol-4-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(7-Fluorobenzo[d][1,3]dioxol-4-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(7-Iodobenzo[d][1,3]dioxol-4-yl)ethan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .
Properties
IUPAC Name |
1-(7-bromo-1,3-benzodioxol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBMFZDGJMGEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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